Phosphine, (2-methylpropyl)-
Overview
Description
Phosphine, (2-methylpropyl)-, also known as tris(2-methylpropyl)phosphine, is an organophosphorus compound with the chemical formula [(CH₃)₂CHCH₂]₃P. It is a tertiary phosphine, characterized by the presence of three 2-methylpropyl groups attached to a phosphorus atom. This compound is notable for its applications in organic synthesis and catalysis due to its unique steric and electronic properties.
Mechanism of Action
- Specifically, it interacts with hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption .
- When osteoclasts begin to resorb bone impregnated with isobutylphosphine, the released compound impairs osteoclasts in several ways:
- Additionally, isobutylphosphine decreases osteoclast progenitor development, recruitment, and promotes osteoclast apoptosis .
- Although it inhibits bone resorption, it may indirectly affect bone formation by altering the coupling between resorption and formation .
- It also appears to have an anti-apoptotic effect on osteocytes and osteoblasts, preventing their apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Isobutylphosphine is involved in various biochemical reactions. It originates from the biochemical stage of functional bacteria that synthesize pyruvate
Metabolic Pathways
Isobutylphosphine may be involved in certain metabolic pathways. Phosphine, the parent compound, is known to originate from the biochemical stage of functional bacteria that synthesize pyruvate
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, (2-methylpropyl)-, can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which are then reacted with appropriate alkylating agents to yield the final product.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine to unsaturated compounds under specific conditions.
Reduction of Phosphine Oxides and Related Compounds: Phosphine oxides can be reduced to phosphines using reducing agents such as hydrogen or hydrides.
Industrial Production Methods: Industrial production of phosphine, (2-methylpropyl)-, typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Phosphine, (2-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Coordination with Metals: This compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, hydrides.
Substituents: Various alkylating agents.
Catalysts: Transition metals such as palladium and platinum.
Major Products Formed:
Phosphine Oxides: Formed through oxidation.
Reduced Phosphines: Formed through reduction.
Substituted Phosphines: Formed through substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with metals.
Scientific Research Applications
Phosphine, (2-methylpropyl)-, has diverse applications in scientific research:
Comparison with Similar Compounds
- Trimethylphosphine
- Triphenylphosphine
- Tri-n-butylphosphine
Properties
IUPAC Name |
2-methylpropylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBIZRLVIDXDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193221 | |
Record name | Phosphine, (2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-52-3 | |
Record name | Phosphine, (2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, (2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of isobutylphosphine in materials science?
A1: Isobutylphosphine (IBP) and its derivative, tertiarybutylphosphine, have been investigated as alternative phosphorus sources in organometallic vapor phase epitaxy (OMVPE) for the growth of indium phosphide (InP) semiconductor materials. [, ] These compounds are less pyrophoric and toxic compared to phosphine, offering safety advantages. Research shows that IBP decomposes into phosphine and various organic compounds, with the generated phosphine further decomposing to provide phosphorus for InP growth. [] The resulting InP layers exhibit comparable photoluminescence and electrical properties to those grown using traditional phosphine sources. []
Q2: How is isobutylphosphine used in analytical chemistry?
A2: While isobutylphosphine itself isn't directly used, a closely related compound, tri-isobutylphosphine sulfide (Cyanex 471x), plays a significant role in analytical chemistry, particularly in silver analysis.
- Silver Preconcentration: Cyanex 471x acts as a carrier molecule in various liquid-phase microextraction techniques, selectively extracting silver from aqueous solutions. This preconcentration step allows for the detection of ultra-trace levels of silver (ng L-1 range) in complex matrices like seawater using techniques like atomic absorption spectrometry. [, , , , ]
- Nanoparticle Synthesis: Cyanex 471x facilitates the controlled synthesis of silver sulfide nanoparticles. By acting as both an extractant and a stabilizer, it enables the phase transfer of silver from aqueous solutions to an organic phase, where it reacts with a sulfur source to form nanoparticles with controlled size. []
Q3: How does the structure of tri-isobutylphosphine sulfide contribute to its effectiveness in silver extraction?
A3: Tri-isobutylphosphine sulfide exhibits a strong affinity for silver ions due to the presence of the sulfur atom. This sulfur atom acts as a soft donor ligand, forming a stable complex with the soft acceptor silver ion. The bulky isobutyl groups surrounding the phosphorus atom likely contribute to the selectivity of the extractant by hindering the complexation with other metal ions. [, ]
Q4: What are the advantages of using hollow fiber-supported liquid membranes (HF-SLM) with tri-isobutylphosphine sulfide for silver extraction?
A4: HF-SLM systems utilizing tri-isobutylphosphine sulfide offer several advantages for silver extraction:
- High Enrichment Factors: They allow for significant preconcentration of silver from large sample volumes into a small acceptor solution, enhancing sensitivity. []
- Environmental Friendliness: Compared to traditional liquid-liquid extraction, HF-SLM reduces solvent consumption and waste generation, aligning with green chemistry principles. []
- Versatility: By modifying the fiber material and extraction conditions, HF-SLM systems can be tailored for specific applications, including metal speciation studies. []
Q5: Are there any challenges associated with using tri-isobutylphosphine sulfide in silver extraction?
A5: While effective, using tri-isobutylphosphine sulfide presents some considerations:
- Optimization: Achieving optimal extraction efficiency requires careful optimization of factors like extractant concentration, sample pH, and the presence of interfering ions. [, ]
- Fiber Selection: The choice of polymeric fiber for HF-SLM significantly impacts extraction efficiency, stability, and suitability for speciation studies. []
Q6: Beyond silver, what other applications does tri-isobutylphosphine sulfide have?
A6: Research suggests tri-isobutylphosphine sulfide shows potential for the separation of other noble metals like gold and, to a lesser extent, palladium. [] This selectivity makes it a promising candidate for developing new methods for recovering and purifying precious metals.
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